N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide is a versatile chemical compound with a unique structure that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a hydroxycyclohexene ring attached to an oxazole carboxamide moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide is the Influenza A virus H1N1 . This virus remains a significant concern for public health and is a focus for the development of new antiviral drugs .
Mode of Action
This compound interacts with the Influenza A virus H1N1 by inhibiting its replication . The virus is constituted by receptor-binding complexes containing two primary structural proteins: hemagglutinin (HA) and neuraminidase (NA). HA is the primary protein responsible for binding to receptor sites on the cell membrane, allowing the virion to enter the cell .
Biochemical Pathways
It is known that the compound has a significant impact on the replication process of the influenza a virus h1n1 .
Result of Action
The result of the action of this compound is the inhibition of the replication of the Influenza A virus H1N1 . This leads to a decrease in the viral load and potentially to the resolution of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Hydroxycyclohexene Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclohexene ring. Common reagents used in this step include cyclohexanone and hydroxylamine.
Attachment of the Oxazole Ring: The hydroxycyclohexene intermediate is then reacted with an oxazole derivative under specific conditions to form the desired compound. This step often requires the use of catalysts and controlled reaction temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by employing continuous flow reactors, automated control systems, and efficient purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a saturated cyclohexane derivative.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including viral infections and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide, N-(4-hydroxycyclohex-2-en-1-yl)benzene-1-sulfonamide.
Uniqueness: Unlike its analogs, this compound exhibits a unique combination of chemical stability, biological activity, and versatility in synthetic applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(9-4-7-13-16-9)12-8-11(15)5-2-1-3-6-11/h2,4-5,7,15H,1,3,6,8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBRWXHYZLNZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=NO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.